molecular formula C18H15FN2O3 B2628025 (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327184-39-3

(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No. B2628025
M. Wt: 326.327
InChI Key: OSWOLRHGMYPELC-UZYVYHOESA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromene ring, possibly through a Perkin or Claisen condensation, followed by the introduction of the imine and carboxamide groups. The fluorine and methyl groups could be introduced using appropriate reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, with the various substituents adding complexity. The presence of the imine, carboxamide, methoxy, and fluoro groups would likely have significant effects on the compound’s electronic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The imine group could undergo hydrolysis to form a carbonyl and an amine. The carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide, methoxy, and imine groups, as well as the aromatic chromene ring, could impact properties such as solubility, melting point, and boiling point .

Future Directions

The study of chromene derivatives is a vibrant field due to their diverse biological activities. This particular compound, with its unique combination of functional groups, could be of interest in various areas of research, including medicinal chemistry and drug discovery .

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-10-6-7-12(9-14(10)19)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWOLRHGMYPELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

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